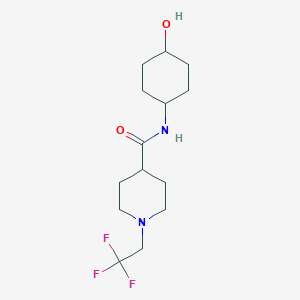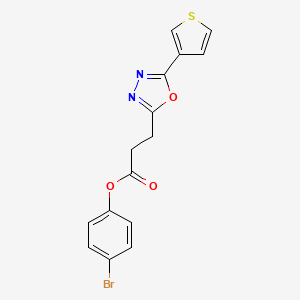![molecular formula C18H26N6O3 B7051224 2-[5-(furan-2-yl)tetrazol-2-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7051224.png)
2-[5-(furan-2-yl)tetrazol-2-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(furan-2-yl)tetrazol-2-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide is a complex organic compound that features a furan ring, a tetrazole ring, and a morpholine-substituted cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(furan-2-yl)tetrazol-2-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting furan-2-carboxylic acid hydrazide with sodium azide under acidic conditions to form the tetrazole ring.
Attachment of the Morpholine-Substituted Cyclohexyl Group: This step involves the reaction of the tetrazole intermediate with 1-morpholin-4-ylcyclohexylmethyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step is the coupling of the intermediate with acetamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[5-(furan-2-yl)tetrazol-2-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The morpholine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-[5-(furan-2-yl)tetrazol-2-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Industrial Applications: The compound can be used in the development of new catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(furan-2-yl)tetrazol-2-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The furan and tetrazole rings can interact with various enzymes and receptors, modulating their activity. The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: This compound also contains a furan ring and has been studied for its biological activities.
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine: This compound features a furan ring and a tetrazole ring, similar to the target compound.
Uniqueness
2-[5-(furan-2-yl)tetrazol-2-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide is unique due to the presence of the morpholine-substituted cyclohexyl group, which can enhance its solubility and bioavailability. This makes it a promising candidate for drug development and other applications.
Properties
IUPAC Name |
2-[5-(furan-2-yl)tetrazol-2-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c25-16(13-24-21-17(20-22-24)15-5-4-10-27-15)19-14-18(6-2-1-3-7-18)23-8-11-26-12-9-23/h4-5,10H,1-3,6-9,11-14H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIQMJGXBWNIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CN2N=C(N=N2)C3=CC=CO3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-butyl-1-[2-(1-methylpyrazol-4-yl)acetyl]piperidine-3-carboxamide](/img/structure/B7051152.png)
![2-[[5-(2-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7051157.png)

![5-(Methoxymethyl)-3-[[1-(methylsulfonylmethyl)cyclobutyl]methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7051177.png)
![2-[(2-Chloro-4-fluorophenyl)methylsulfonyl]-4,5-dimethyl-1-(2-methylpropyl)imidazole](/img/structure/B7051185.png)
![5-chloro-N,N-dimethyl-6-[4-(triazol-1-ylmethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B7051187.png)
![2,2,2-trifluoro-N-[1-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-methyl-1-oxopropan-2-yl]acetamide](/img/structure/B7051191.png)
![N,1,3-trimethyl-2,4-dioxo-N-[2-(1,3-thiazol-2-yl)ethyl]pyrimidine-5-sulfonamide](/img/structure/B7051197.png)
![N,1-dimethyl-N-[2-(1,3-thiazol-2-yl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7051206.png)
![[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]-(5-chlorofuran-2-yl)methanone](/img/structure/B7051209.png)
![2-Hydroxy-2-methyl-4-phenyl-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)butan-1-one](/img/structure/B7051213.png)
![1-[1-[2-(2-Chlorophenoxy)propanoyl]azetidin-3-yl]-3-methylurea](/img/structure/B7051227.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B7051235.png)
